(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride is a compound notable for its biological activity and potential applications in medicinal chemistry. This compound features a pyrrolidine ring substituted with a pyridinylmethyl amino group, which contributes to its pharmacological properties. The dihydrochloride form indicates that the compound is a salt, enhancing its solubility and stability in various formulations.
The compound can be synthesized through various chemical pathways, often involving the manipulation of pyrrolidine and pyridine derivatives. It is primarily studied in the context of drug development, particularly for its potential therapeutic effects.
This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects. Its classification as a dihydrochloride salt further categorizes it as a more soluble form suitable for pharmaceutical applications.
The synthesis of (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride typically involves several steps:
The synthesis may utilize techniques such as refluxing in organic solvents, chromatography for purification, and analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity.
The molecular structure of (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride includes:
The compound can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. The use of catalysts or specific solvents may be necessary depending on the nature of the reaction.
The mechanism of action for (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines and may also possess neuroprotective properties.
(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride has potential applications in:
The chirality at the C5 position of the pyrrolidinone ring is a critical determinant of biological activity. The (S)-enantiomer exhibits superior target binding compared to its (R)-counterpart due to spatial complementarity with chiral binding pockets in biological targets. X-ray crystallographic analyses reveal that the (5S) configuration positions the 3-pyridinylmethylamino side chain optimally for hydrogen-bond interactions with key residues in enzymatic active sites (e.g., backbone carbonyls of Asn98 in thrombin-like domains) [5]. This enantiomeric preference is consistent with observations in γ-secretase inhibitors, where fluorination at C5 enhanced potency by modulating stereoelectronic properties [5].
Table 1: Impact of Pyrrolidinone Stereochemistry on Compound Properties
Stereoisomer | Binding Affinity (nM) | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
---|---|---|---|
(5S)-enantiomer | 12.3 ± 0.8 | 34.2 ± 2.1 | 198.5 |
(5R)-enantiomer | 421.5 ± 15.2 | 28.7 ± 1.9 | 185.3 |
Racemic mixture | 216.4 ± 9.7 | 31.5 ± 2.0 | 192.1 |
Data derived from comparative studies of stereoisomeric pairs [3] [4] [8].
The pyrrolidinone carbonyl (C2=O) serves as a hydrogen-bond acceptor, mimicking transition states in protease inhibition. Conformational analysis shows the (S)-configuration constrains the ring in a half-chair conformation, reducing rotational entropy loss upon binding. This preorganization contributes to a ~34-fold enhancement in potency relative to the (R)-enantiomer, as observed in analogous thrombin inhibitor systems [5].
Molecular Docking Insights:
The 3-pyridinylmethylamino moiety was strategically selected through systematic bioisosteric replacement of heterocyclic systems. Unlike 2- or 4-pyridyl isomers, the 3-substitution pattern enables optimal vector alignment for salt bridge formation with aspartate/glutamate residues while minimizing steric occlusion. This design leverages the hydrogen-bond acceptor capability of the pyridinyl nitrogen (Nsp²) without introducing excessive lipophilicity (cLogP reduction of 0.8 vs. phenyl analog) [5].
Table 2: Bioisosteric Analysis of Pyridine Regioisomers
Parameter | 3-Pyridyl Isomer | 2-Pyridyl Isomer | 4-Pyridyl Isomer |
---|---|---|---|
pKa of pyridyl N | 4.82 | 3.83 | 5.98 |
Distance N⁺-H (Å) | 2.47 | 3.12* | 2.51 |
IC₅₀ (μM) | 0.020 | 0.049 | 0.036 |
cLogP | -0.69 | -0.54 | -0.71 |
Solubility (mM) | 42.7 | 38.9 | 45.2 |
Data compiled from enzymatic assays and physicochemical characterization [1] [2] [3]. *Longer distance due to steric hindrance.
Bioisosteric optimization addressed metabolic vulnerabilities while preserving pharmacophore geometry. The methylene spacer between pyridine and amino groups prevents direct conjugation, reducing CYP450-mediated oxidation risks. Additionally, fluorine bioisosteres were evaluated at pyridyl C4/C5 positions, with 4-F substitution enhancing potency by 50-fold in related systems by facilitating backbone carbonyl interactions (distance: 3.5 Å, angle: 96°) [5]. The 3-pyridyl configuration demonstrates balanced properties:
The dihydrochloride salt was selected to optimize biopharmaceutical performance through simultaneous protonation of the pyridyl nitrogen and secondary amine. The ΔpKa rule governs this selection: the pyridyl nitrogen (pKa 4.82) and tertiary amine (pKa 9.3) both exhibit >3 pKa units difference from HCl (pKa −6.1), ensuring complete proton transfer and salt stability [6] [9]. This contrasts with monoacid salts which leave residual free base, causing crystallization inconsistencies.
Table 3: Physicochemical Comparison of Salt Forms
Property | Dihydrochloride | Monohydrochloride | Free Base | Maleate |
---|---|---|---|---|
Melting point (°C) | 198.5 | 174.3 (decomp.) | 64.0 | 152.7 |
Hygroscopicity | Low | Moderate | High | Low |
pH (1% sol.) | 2.4 | 4.1 | 8.9 | 3.2 |
Solubility (mg/mL) | 34.2 | 22.6 | 1.8 | 28.9 |
Crystallinity | High | Variable | Low | Moderate |
Data from salt screening studies [1] [6] [8].
The dihydrochloride form provides three critical advantages:
Hydrochloride salts constitute 29% of FDA-approved pharmaceutical salts due to favorable safety profiles and endogenous chloride compatibility [9]. The dihydrochloride stoichiometry specifically addresses the dual basicity of the compound, with chloride ions forming bridged ionic lattices that enhance thermal stability (decomposition onset: 195°C vs. free base 64°C). This salt form maintains integrity during storage at -20°C as recommended, preventing polymorphic transitions [1] [8].
Structural Impact of Counterions:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1